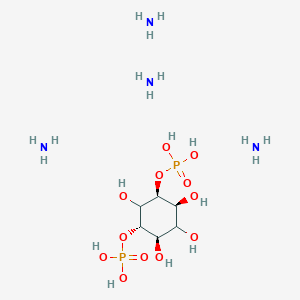

D-myo-Inositol 2,4-bisphosphate ammonium salt

Descripción general

Descripción

D-myo-Inositol 2,4-bisphosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 · 4H3N and a molecular weight of 408.24 g/mol . It is a derivative of inositol, a type of sugar alcohol, and is used in various scientific research applications, particularly in the fields of biochemistry and molecular biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 2,4-bisphosphate ammonium salt typically involves the phosphorylation of inositol derivatives. The process includes the use of specific reagents and catalysts to achieve the desired bisphosphate configuration. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: D-myo-Inositol 2,4-bisphosphate ammonium salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts, metal catalysts such as palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce inositol derivatives with lower oxidation states .

Aplicaciones Científicas De Investigación

Cell Signaling and Signal Transduction

D-myo-Inositol 2,4-bisphosphate is involved in the phosphoinositide signaling pathway. It acts as a substrate for several kinases and phosphatases that modulate cellular responses to external stimuli. Research has shown that it can influence:

- Phosphatidylinositol turnover : It participates in the synthesis and degradation of phosphatidylinositol phosphates, crucial for signal transduction mechanisms .

- Calcium signaling : By regulating the release of calcium from intracellular stores, it plays a role in muscle contraction and neurotransmitter release.

Cellular Metabolism

Studies indicate that D-myo-Inositol 2,4-bisphosphate is involved in metabolic pathways that affect energy homeostasis and lipid metabolism. It has been shown to:

- Regulate glucose uptake : Enhancing insulin sensitivity in adipocytes and muscle cells .

- Modulate lipid synthesis : Affecting the activity of enzymes involved in fatty acid synthesis.

Neurobiology

In neurobiology, D-myo-Inositol 2,4-bisphosphate has been implicated in neuronal signaling processes. Its applications include:

- Neurotransmitter release : It modulates synaptic transmission by influencing ion channel activity .

- Neuronal survival : In studies involving neuroprotection, it has shown potential in protecting neurons from apoptosis under stress conditions.

Applications Summary

| Application Area | Specific Uses |

|---|---|

| Cell Biology | Signal transduction, membrane dynamics |

| Pharmacology | Drug development targeting metabolic pathways |

| Neurobiology | Neurotransmitter modulation |

Case Study on Insulin Sensitivity

A study conducted by Dai et al. (2019) demonstrated that D-myo-Inositol 2,4-bisphosphate enhances insulin receptor signaling pathways in adipocytes, leading to improved glucose uptake and metabolism . This finding suggests its potential therapeutic role in managing insulin resistance.

Neuroprotective Effects

Research by Hammond et al. (2012) highlighted the neuroprotective effects of D-myo-Inositol 2,4-bisphosphate against oxidative stress-induced neuronal damage. The compound was shown to stabilize calcium levels within neurons, thereby reducing apoptotic signals .

Mecanismo De Acción

The mechanism of action of D-myo-Inositol 2,4-bisphosphate ammonium salt involves its interaction with specific molecular targets and pathways:

Molecular Targets: Inositol phosphates and phosphoinositides, which are involved in various cellular signaling pathways.

Pathways Involved: The compound can modulate the activity of enzymes such as phospholipase C, which plays a crucial role in the hydrolysis of phosphatidylinositol bisphosphates, leading to the release of secondary messengers like inositol trisphosphate and diacylglycerol

Comparación Con Compuestos Similares

D-myo-Inositol 4,5-bisphosphate ammonium salt: Another inositol derivative with similar applications in signal transduction research.

D-myo-Inositol 1,4,5-trisphosphate: A well-studied inositol phosphate involved in calcium signaling pathways.

Uniqueness: D-myo-Inositol 2,4-bisphosphate ammonium salt is unique due to its specific bisphosphate configuration, which allows it to interact with distinct molecular targets and pathways compared to other inositol phosphates. This uniqueness makes it a valuable tool in research focused on understanding the intricate details of cellular signaling mechanisms .

Actividad Biológica

D-myo-Inositol 2,4-bisphosphate ammonium salt is a significant compound in the field of cell signaling and biochemistry. It plays a crucial role in various biological processes, particularly in calcium signaling pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Overview of D-myo-Inositol 2,4-bisphosphate

D-myo-Inositol 2,4-bisphosphate (Ins(2,4)P2) is a derivative of myo-inositol and part of the inositol phosphate family. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which is hydrolyzed by phospholipase C to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). Ins(2,4)P2 acts as a second messenger involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Ins(2,4)P2 is involved in the regulation of intracellular calcium levels by activating inositol trisphosphate receptors (IP3Rs), which facilitate calcium release from the endoplasmic reticulum. This process is critical for numerous physiological functions, including muscle contraction, neurotransmitter release, and cell signaling pathways.

- Calcium Signaling: Ins(2,4)P2 contributes to the modulation of calcium ions within cells. Studies have shown that it can potentiate calcium release more effectively than other inositol phosphates under certain conditions .

- Cell Proliferation: The compound has been implicated in promoting cell growth and survival through its interactions with various signaling pathways .

Synthesis and Characterization

The synthesis of D-myo-Inositol 2,4-bisphosphate has been achieved through various chemical methods. For example:

- Synthetic Pathways: Recent studies have outlined efficient synthetic routes that utilize protected derivatives of myo-inositol to produce Ins(2,4)P2 with high yields and purity .

Case Studies

- Calcium Release Assays:

-

Therapeutic Applications:

- Research indicates that D-myo-Inositol 2,4-bisphosphate may have therapeutic potential in conditions characterized by dysregulated calcium signaling. For instance, its role in cancer cell proliferation suggests that it could be targeted for therapeutic intervention in malignancies where calcium signaling is aberrant .

Comparative Analysis of Inositol Phosphates

The following table summarizes the biological activities of various inositol phosphates compared to D-myo-Inositol 2,4-bisphosphate:

| Inositol Phosphate | Calcium Release Activity | Role in Cell Signaling | Therapeutic Potential |

|---|---|---|---|

| D-myo-Inositol 1,4,5-trisphosphate | High | Primary second messenger | Diabetes management |

| D-myo-Inositol 3-phosphate | Moderate | Involved in insulin signaling | Metabolic disorders |

| D-myo-Inositol 2,4-bisphosphate | Very High | Potentiates IP3R activity | Cancer therapy |

Propiedades

IUPAC Name |

azane;[(1S,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPCMXEOPACSF-KZRZVXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585185 | |

| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106358-02-5 | |

| Record name | (1S,3S,4R,6S)-2,4,5,6-Tetrahydroxycyclohexane-1,3-diyl bis[dihydrogen (phosphate)]--ammonia (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.